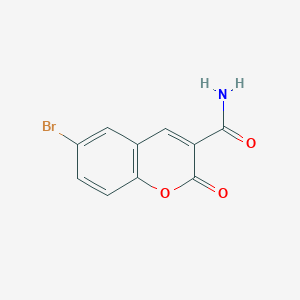
6-bromo-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound belonging to the chromene family. Chromenes are oxygen-containing heterocycles with a fused benzene and pyran ring system. This compound is characterized by the presence of a bromine atom at the 6th position and a carboxamide group at the 3rd position of the chromene ring. It has a molecular formula of C10H6BrNO3 and a molecular weight of 268.066 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 6-bromo-2-oxo-2H-chromene-3-carboxamide involves the cyclopropanation of N-substituted 2-oxochromene-3-carboxamides with zinc enolates derived from 1-aryl-2,2-dibromoalkanones . The reaction typically takes place in a weakly polar solvent such as diethyl ether or ethyl acetate, and the presence of hexamethylphosphoric triamide (HMPA) can influence the formation of specific isomers .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized in a laboratory setting using the aforementioned synthetic routes. The scalability of these methods for industrial production would require optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Cyclopropanation: Reaction with zinc enolates to form cyclopropane derivatives.
Reformatsky Reaction: Reaction with α-bromopropionic, α-bromobutyric, and α-bromoisobutyric acid esters to form substituted chroman-3-carboxamides.
Common Reagents and Conditions
Zinc Enolates: Used in cyclopropanation reactions.
α-Bromo Acid Esters: Used in Reformatsky reactions.
Major Products
Cyclopropane Derivatives: Formed from cyclopropanation reactions.
Substituted Chroman-3-carboxamides: Formed from Reformatsky reactions.
Aplicaciones Científicas De Investigación
6-bromo-2-oxo-2H-chromene-3-carboxamide has various applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities due to the chromene core structure.
Industry: Utilized in the synthesis of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-bromo-2-oxo-2H-chromene-3-carboxamide involves its interaction with molecular targets through various pathways. For example, in cyclopropanation reactions, the compound reacts with zinc enolates to form cyclopropane derivatives, which can further undergo transformations to yield different products . The specific molecular targets and pathways involved in its biological activities are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
2-Oxochromene-3-carboxamide: Lacks the bromine atom at the 6th position.
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
6-bromo-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of both the bromine atom at the 6th position and the carboxamide group at the 3rd position. This combination of functional groups imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds .
Propiedades
IUPAC Name |
6-bromo-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMVXKDEZKIAIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate](/img/structure/B2720451.png)
![N-(4-{2-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl}phenyl)acetamide](/img/structure/B2720452.png)
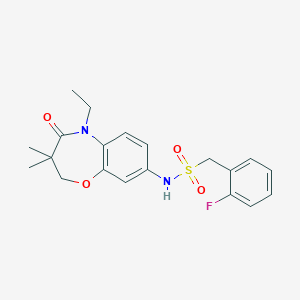
![3-(4-methoxyphenyl)-5-methyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2720456.png)
![N-(3-chloro-4-methylphenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2720457.png)
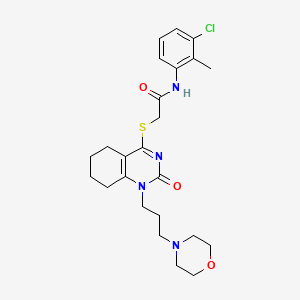
![3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[3-(propan-2-yl)phenyl]propanamide](/img/structure/B2720459.png)

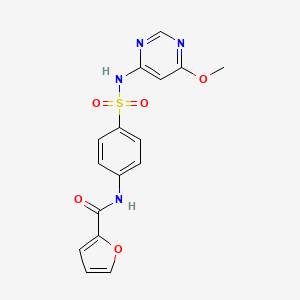
![3-methoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2720465.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2720469.png)
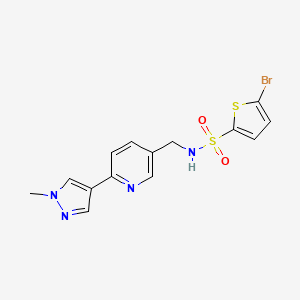

![1,3,7-trimethyl-8-octyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2720474.png)
